3-Oxabicyclo[3.2.1]octan-8-one 3-Oxabicyclo[3.2.1]octan-8-one
Brand Name: Vulcanchem
CAS No.: 625099-16-3
VCID: VC7814857
InChI: InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2
SMILES: C1CC2COCC1C2=O
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

3-Oxabicyclo[3.2.1]octan-8-one

CAS No.: 625099-16-3

Cat. No.: VC7814857

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

3-Oxabicyclo[3.2.1]octan-8-one - 625099-16-3

Specification

CAS No. 625099-16-3
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 3-oxabicyclo[3.2.1]octan-8-one
Standard InChI InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2
Standard InChI Key YDTXLGSQUMWYOK-UHFFFAOYSA-N
SMILES C1CC2COCC1C2=O
Canonical SMILES C1CC2COCC1C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-oxabicyclo[3.2.1]octan-8-one, reflects its bicyclic structure:

  • A seven-membered ring system fused with a three-membered oxygen-containing bridge (oxabicyclo).

  • A ketone group at position 8, which introduces electrophilic reactivity.

  • The canonical SMILES representation (C1CC2COCC1C2=O) highlights the oxygen bridge and ketone placement.

Physical Properties

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol
CAS Registry Number625099-16-3
InChI KeyYDTXLGSQUMWYOK-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

The absence of reported melting and boiling points in the literature suggests challenges in isolation or a focus on its reactive intermediates in synthetic applications.

Synthesis Methods

Gold-Catalyzed Cascade Reactions

A groundbreaking approach reported by Nature Communications involves a gold(I)-catalyzed domino process starting from trans-1,4-cyclohexanediol derivatives with alkyne side chains. This method assembles the oxabicyclo[3.2.1]octane core through:

  • Intramolecular 6-exo-dig cyclization: Nucleophilic attack of a hydroxyl group on a gold-activated alkyne, forming an exo-cyclic enol ether.

  • Oxonium ion formation: Isomerization of the enol ether to a strained oxonium intermediate.

  • Semi-pinacol rearrangement: A 1,2-alkyl migration yielding the bicyclic structure with two oxygenated quaternary centers .

This method achieves diastereoselectivity >20:1 and has been applied to the formal total synthesis of (+)-cortistatins, antimalarial natural products .

Tandem C–H Oxidation/Rearrangement

An alternative strategy employs oxa- Cope rearrangement coupled with aldol cyclization. Key steps include:

  • C–H oxidation: Tempo oxoammonium tetrafluoroborate (T⁺BF₄⁻) oxidizes allylic silyl ethers.

  • Oxa-Cope rearrangement: Generates a carbonyl intermediate.

  • Aldol cyclization: Zinc bromide promotes intramolecular aldol reaction, forming the bicyclic ketone .

This method tolerates diverse substituents, enabling access to functionalized analogs for medicinal chemistry .

Chemical Reactivity and Functionalization

Ketone-Directed Reactions

The ketone at position 8 serves as a handle for further derivatization:

  • Nucleophilic additions: Grignard reagents or hydrides reduce the ketone to secondary alcohols.

  • Wittig olefination: Converts the ketone to alkenes for ring-expansion strategies.

  • Reductive amination: Produces amine derivatives for drug discovery .

Oxygen Bridge Reactivity

The ether oxygen participates in:

  • Acid-catalyzed ring-opening: Generates diols or keto-acids for polymer precursors.

  • Coordination to metals: Facilitates asymmetric catalysis in enantioselective syntheses .

Applications in Pharmaceutical Development

Natural Product Synthesis

The oxabicyclo[3.2.1]octane core is a key motif in bioactive natural products:

  • (+)-Cortistatins: Potent angiogenesis inhibitors synthesized via gold-catalyzed methods .

  • (−)-Englerin A: A sesquiterpene with anticancer activity.

  • Platensimycin: Antibiotic targeting fatty acid synthesis .

Drug Candidate Scaffolds

The compound’s rigidity and stereochemical complexity make it ideal for:

  • Kinase inhibitors: Mimicking ATP-binding motifs.

  • GPCR modulators: Conformational restriction enhances selectivity.

  • Antiviral agents: Disrupting viral envelope glycoproteins .

Spectral Characterization

Key Spectroscopic Data

TechniqueData Highlights
¹H NMRδ 4.2–3.8 (m, bridgehead H), δ 2.5 (s, ketone)
¹³C NMRδ 210 (C=O), δ 80–75 (O-bearing carbons)
IR1700 cm⁻¹ (C=O stretch)
MSm/z 126.15 [M]⁺

Data compiled from synthetic intermediates and related analogs suggest characteristic peaks for structural verification .

Comparison with Analogous Bicyclic Compounds

CompoundKey DifferencesApplications
2-Oxabicyclo[3.2.1]octaneOxygen at position 2 instead of 3Flavor and fragrance industry
Camphoric AnhydrideAdditional methyl groups and dione moietiesPolymer chemistry
Norbornane DerivativesLacks oxygen bridgeMaterials science

The 3-oxabicyclo[3.2.1]octan-8-one scaffold offers superior stereochemical control compared to norbornane systems, while its reactivity surpasses camphor-based analogs .

Future Directions and Challenges

Enantioselective Synthesis

Current methods predominantly yield racemic mixtures. Developing asymmetric catalysis using chiral gold or zinc complexes could unlock therapeutic applications requiring single enantiomers .

Computational Modeling

Density functional theory (DFT) studies of gold-catalyzed mechanisms may guide catalyst design to improve yields and selectivity .

Biocompatible Derivatives

Functionalizing the ketone with PEG chains or peptide motifs could enhance solubility for drug delivery systems.

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